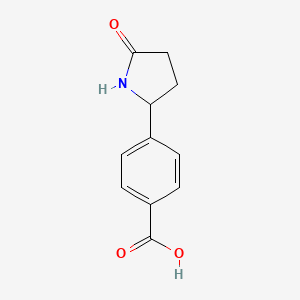

4-(5-Oxopyrrolidin-2-yl)benzoic acid

Description

Significance of Pyrrolidine-Benzoic Acid Scaffolds in Medicinal Chemistry Research

The pyrrolidine (B122466) ring is a highly valued structural motif in medicinal chemistry, recognized for its ability to introduce three-dimensional complexity into molecules. researchgate.net This non-planar structure allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net The pyrrolidine scaffold is a common feature in a wide array of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Similarly, benzoic acid and its derivatives are fundamental building blocks in drug discovery. nih.gov The carboxylic acid group can act as a key hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites and receptors. nih.gov The aromatic ring provides a rigid anchor and can be readily substituted to modulate the compound's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The fusion of these two pharmacophorically important moieties in the form of a pyrrolidine-benzoic acid scaffold thus represents a compelling strategy for the design of novel bioactive molecules.

Overview of Prior Academic Research on Related Compound Classes

While direct and extensive research on 4-(5-Oxopyrrolidin-2-yl)benzoic acid is not widely published, a significant body of academic work on closely related compound classes underscores the potential of this scaffold. For instance, studies on 1-(substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acid derivatives have demonstrated their potential as antineoplastic agents. nih.gov In these studies, quantitative structure-activity relationship (QSAR) analyses revealed that the molar refractivity of the substituents on the benzene (B151609) ring was a key determinant of their anticancer activity, suggesting that the size and polarizability of these groups are crucial for their biological effect. nih.gov

Another relevant area of research involves derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which have been synthesized and evaluated for their anticancer and antimicrobial activities. nih.gov Certain compounds within this series, particularly those incorporating hydrazone and azole moieties, have shown potent activity against lung adenocarcinoma cells and multidrug-resistant bacterial strains. nih.gov These findings highlight the versatility of the 5-oxopyrrolidine core in generating compounds with diverse biological activities.

Furthermore, research into pyroglutamic acid analogues has revealed their potential as antagonists of the P2X7 receptor, which is implicated in pain and inflammation. nih.gov Structure-activity relationship (SAR) studies of these amides have identified potent antagonists with excellent in vivo activity in animal models of pain. nih.gov

The following table summarizes the findings from studies on compounds structurally related to 4-(5-Oxopyrrolidin-2-yl)benzoic acid, illustrating the range of biological activities associated with this general scaffold.

| Related Compound Class | Biological Activity Investigated | Key Findings |

| 1-(Substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acids | Antineoplastic | The molar refractivity (a measure of volume and polarizability) of the benzene ring substituent correlates strongly with anticancer activity. nih.gov |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Anticancer, Antimicrobial | Derivatives bearing azole and hydrazone moieties showed potent activity against A549 lung cancer cells and multidrug-resistant Staphylococcus aureus. nih.gov |

| Pyroglutamic acid amide analogues | P2X7 Receptor Antagonism (Pain) | SAR studies led to the identification of potent antagonists with in vivo efficacy in animal pain models. nih.gov |

Rationale for Investigating 4-(5-Oxopyrrolidin-2-yl)benzoic acid and its Derivatives

The rationale for investigating 4-(5-Oxopyrrolidin-2-yl)benzoic acid and its derivatives is multifaceted and stems from the established significance of its constituent parts and the promising results from related compound classes. The unique linkage of the 5-oxopyrrolidine ring to the benzoic acid moiety at the 2-position of the pyrrolidine ring and the 4-position of the benzene ring presents a distinct structural framework that has been relatively underexplored.

The primary motivations for the investigation of this compound class include:

Exploration of Novel Chemical Space: The specific arrangement of the pyrrolidinone and benzoic acid groups in 4-(5-Oxopyrrolidin-2-yl)benzoic acid offers a unique scaffold for the development of new chemical entities with potentially novel biological activities.

Potential for Diverse Biological Activities: Based on the activities of related compounds, derivatives of 4-(5-Oxopyrrolidin-2-yl)benzoic acid are hypothesized to have potential as anticancer, antimicrobial, anti-inflammatory, and neurological agents.

Amenability to Chemical Modification: The structure of 4-(5-Oxopyrrolidin-2-yl)benzoic acid provides multiple sites for chemical modification. The carboxylic acid group can be converted to esters, amides, or other functional groups, while the lactam nitrogen and the aromatic ring can also be derivatized. This allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Favorable Physicochemical Properties: The presence of both a hydrogen bond donor (the lactam N-H) and acceptor (the lactam and carboxylic acid carbonyls), as well as a lipophilic aromatic ring, suggests that derivatives of this compound can be designed to have a balance of properties suitable for drug development.

The following table outlines hypothetical research directions and the rationale for each, based on the known activities of similar scaffolds.

| Potential Research Direction | Rationale |

| Synthesis of Amide and Ester Derivatives at the Carboxylic Acid | To modulate polarity and cell permeability, and to potentially engage in different interactions with biological targets, inspired by the activity of pyroglutamic acid amides. nih.gov |

| Substitution on the Benzene Ring | To explore the impact of electronic and steric effects on activity, drawing parallels from the QSAR studies on benzenesulphonyl-5-oxopyrrolidine derivatives. nih.gov |

| N-Alkylation or N-Arylation of the Pyrrolidinone Lactam | To investigate the role of the lactam N-H in target binding and to introduce additional diversity, following the lead of N-aryl-5-oxopyrrolidine derivatives. nih.gov |

| Investigation as Enzyme Inhibitors | The scaffold's features make it a candidate for inhibiting enzymes such as kinases, proteases, or metabolic enzymes, where hydrogen bonding and aromatic interactions are key. |

Properties

IUPAC Name |

4-(5-oxopyrrolidin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-5-9(12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFPNIUVRIVWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314727-27-9 | |

| Record name | 4-(5-oxopyrrolidin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 5 Oxopyrrolidin 2 Yl Benzoic Acid Scaffolds

Established Synthetic Routes to the Core 5-Oxopyrrolidin-2-yl Benzoic Acid Structure

While a single, universally established route for the direct synthesis of 4-(5-oxopyrrolidin-2-yl)benzoic acid is not extensively documented, its synthesis can be envisioned through established chemical transformations. A plausible and efficient method involves the condensation of a 4-aminobenzoic acid derivative with a suitable four-carbon precursor, leading to the formation of the 5-oxopyrrolidinone ring.

One such approach is the reaction of 4-aminobenzoic acid with succinic anhydride (B1165640) or its derivatives. This reaction typically proceeds at elevated temperatures and can be performed with or without a solvent. The initial step involves the formation of a succinamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to yield the desired 4-(5-oxopyrrolidin-2-yl)benzoic acid. This method is analogous to the synthesis of related cyclic imides from hydrazides and anhydrides. nih.govnih.gov

Another potential route could involve the cyclization of a glutamic acid derivative bearing a 4-carboxyphenyl group on the nitrogen atom. N-terminal glutamic acid residues in peptides and proteins are known to undergo cyclization to form pyroglutamate (B8496135) (a 5-oxopyrrolidine ring), a transformation that can occur under both enzymatic and non-enzymatic conditions. nih.govnih.gov This suggests that a suitably protected N-(4-carboxyphenyl)glutamic acid could be cyclized to form the target molecule.

Below is a table summarizing a proposed synthetic route:

| Starting Materials | Reagents and Conditions | Product | Notes |

| 4-Aminobenzoic acid, Succinic anhydride | Heat (e.g., 140-180 °C), neat or in a high-boiling solvent | 4-(5-Oxopyrrolidin-2-yl)benzoic acid | This is a direct and atom-economical approach. The reaction proceeds through a succinamic acid intermediate. |

| N-(4-Carboxyphenyl)glutamic acid | Dehydrating agent (e.g., acetic anhydride) or heat | 4-(5-Oxopyrrolidin-2-yl)benzoic acid | This route requires the prior synthesis of the substituted glutamic acid derivative. |

Strategies for Derivatization at the Pyrrolidine (B122466) Moiety

The pyrrolidinone moiety of 4-(5-oxopyrrolidin-2-yl)benzoic acid offers several sites for chemical modification, allowing for the introduction of a wide range of functional groups to modulate the compound's physicochemical and biological properties.

N-Substitution Reactions

The nitrogen atom of the pyrrolidinone ring is a key site for derivatization. N-substitution reactions, such as N-alkylation and N-acylation, can be readily achieved to introduce various substituents.

N-Alkylation: The secondary amide proton can be deprotonated with a suitable base, followed by reaction with an alkyl halide to introduce an alkyl group. A variety of alkyl, benzyl, and substituted alkyl groups can be introduced using this method. Palladium-catalyzed reductive N-alkylation, a method used for the synthesis of N-alkyl-2-pyrrolidones from glutamic acid, represents a more advanced strategy that could be adapted for this scaffold. rsc.org

N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through copper-catalyzed N-arylation reactions (Ullmann condensation) with aryl halides. nih.govresearchgate.net This reaction allows for the incorporation of a diverse range of substituted and unsubstituted aryl and heteroaryl rings.

N-Acylation: Acylation of the pyrrolidinone nitrogen can be achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base. This introduces an acyl group, which can further influence the electronic and steric properties of the molecule.

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X) | N-Alkyl-4-(5-oxopyrrolidin-2-yl)benzoic acid |

| N-Arylation | Aryl halide (Ar-X), Cu catalyst, Ligand, Base | N-Aryl-4-(5-oxopyrrolidin-2-yl)benzoic acid |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)2O), Base | N-Acyl-4-(5-oxopyrrolidin-2-yl)benzoic acid |

Ring Substitutions and Modifications

Direct functionalization of the carbon framework of the pyrrolidinone ring is more challenging but offers opportunities for significant structural diversification.

α-Functionalization: The carbon atom alpha to the carbonyl group (C3) and the carbon atom alpha to the nitrogen (C5, which is attached to the benzoic acid ring) are potential sites for substitution. However, the C5 position is already substituted. The C3 and C4 positions are more amenable to modification. For instance, α-functionalization of pyrrolidines can be achieved through redox-neutral methods, allowing for the introduction of aryl groups at the α-position. nih.govnih.govresearchgate.net While this has been demonstrated on simpler pyrrolidine systems, its application to the more complex 4-(5-oxopyrrolidin-2-yl)benzoic acid would require careful optimization of reaction conditions.

Strategies for Derivatization at the Benzoic Acid Moiety

The benzoic acid portion of the molecule provides two main avenues for derivatization: substitution on the aromatic ring and modification of the carboxylic acid functional group.

Aromatic Ring Substitutions

The existing 5-oxopyrrolidin-2-yl substituent will direct incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by the carboxylic acid group, electrophilic aromatic substitution will primarily occur at the positions ortho to the pyrrolidinyl group (positions 3 and 5 of the benzoic acid ring).

Halogenation, Nitration, and Sulfonation: Standard electrophilic aromatic substitution reactions such as halogenation (using Br2, Cl2 with a Lewis acid catalyst), nitration (using HNO3/H2SO4), and sulfonation (using fuming H2SO4) can be employed to introduce these functional groups onto the aromatic ring. rsc.org The reaction conditions would need to be carefully controlled to avoid side reactions on the pyrrolidinone ring.

Directed C-H Activation: More modern approaches, such as transition metal-catalyzed C-H activation, offer a powerful tool for the late-stage functionalization of the aromatic ring. For instance, iridium-catalyzed ortho-amination of benzoic acid derivatives has been reported, which could be a viable strategy to introduce amino or substituted amino groups at the positions ortho to the carboxylic acid. nih.gov

| Reaction Type | Reagents and Conditions | Product |

| Halogenation | X2 (X = Cl, Br), Lewis Acid | 3-Halo-4-(5-oxopyrrolidin-2-yl)benzoic acid |

| Nitration | HNO3, H2SO4 | 3-Nitro-4-(5-oxopyrrolidin-2-yl)benzoic acid |

| Directed Amination | Ir catalyst, Amine source | 3-Amino-4-(5-oxopyrrolidin-2-yl)benzoic acid |

Carboxylic Acid Functional Group Modifications

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, most notably the formation of esters and amides.

Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. nih.govijstr.orgresearchgate.netresearchgate.netacs.org A variety of alcohols, including simple alkyl alcohols, substituted alcohols, and phenols, can be used to generate a diverse library of esters.

Amidation: The formation of amides from the carboxylic acid can be achieved by activating the carboxylic acid (e.g., conversion to an acyl chloride or using a coupling agent) followed by reaction with a primary or secondary amine. researchgate.netnih.govresearchgate.net This allows for the introduction of a vast array of amine-containing fragments, which is a common strategy in drug discovery to modulate solubility, hydrogen bonding capacity, and biological activity.

| Reaction Type | Reagents and Conditions | Product |

| Esterification | R-OH, Acid catalyst (e.g., H2SO4) or Coupling agent | Alkyl/Aryl 4-(5-oxopyrrolidin-2-yl)benzoate |

| Amidation | 1. Activating agent (e.g., SOCl2, EDCI) 2. R1R2NH | N,N-Disubstituted-4-(5-oxopyrrolidin-2-yl)benzamide |

Advanced Synthetic Techniques and Green Chemistry Approaches in Pyrrolidin-Benzoic Acid Synthesis

Modern organic synthesis is increasingly focused on the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and improved energy efficiency. rsc.org In the context of synthesizing pyrrolidine-benzoic acid scaffolds, several advanced techniques have been explored to align with these principles, offering significant advantages over traditional methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.in In the synthesis of heterocyclic compounds, including pyrrolidinones, microwave-assisted methods often lead to dramatic reductions in reaction time, from hours to mere minutes, along with improved product yields. nih.gov For instance, the cyclization steps involved in forming the pyrrolidinone ring or subsequent functionalization reactions can be efficiently conducted under microwave heating. researchgate.net This technique allows for rapid and uniform heating of the reaction mixture, minimizing the formation of side products that can occur with conventional heating methods. rasayanjournal.co.in The synthesis of various acetamide (B32628) derivatives and other heterocyclic systems has demonstrated excellent yields (ranging from 74-94%) in reaction times as short as 2-10 minutes under microwave irradiation at powers around 400 Watts. nih.govmdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic irradiation is another green technique that enhances reaction rates and yields. researchgate.net Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. This process generates localized high-temperature and high-pressure zones, facilitating bond formation. researchgate.net One-pot, multi-component reactions to form substituted pyrrolidinones have been successfully carried out using ultrasound, often in environmentally benign solvents like ethanol (B145695) with natural acid catalysts such as citric acid. rsc.org This approach is noted for its clean reaction profiles, simple work-up procedures, and excellent yields, making it a fast, convenient, and eco-friendly alternative. rsc.orgresearchgate.net

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. In the synthesis of pyroglutamic acid derivatives, which share the core 5-oxopyrrolidine ring, lipases have been used effectively. For example, the lipase (B570770) from Candida antarctica B has been shown to catalyze esterification reactions with high efficiency, achieving molar yields of up to 79%. nih.gov Biocatalytic methods operate under mild conditions (temperature and pressure), reduce the need for protecting groups, and minimize waste, aligning perfectly with green chemistry goals.

The table below summarizes the key advantages of these advanced synthetic techniques.

| Technique | Key Advantages | Typical Conditions | Ref. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, reduced side products | 70-135°C, 5-60 min, 290-400W | mdpi.commdpi.com |

| Ultrasound-Assisted Synthesis | Shorter reaction times, excellent yields, clean profiles, use of green catalysts/solvents | Ambient temperature, ethanol/water solvent | rsc.orgresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Lipase catalysts (e.g., Candida antarctica B) | nih.gov |

Analytical Characterization Techniques for Novel Derivatives

The structural elucidation of novel derivatives of 4-(5-oxopyrrolidin-2-yl)benzoic acid is crucial for confirming their identity and purity. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to identify the chemical environment of each atom.

¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a typical 5-oxopyrrolidine derivative, characteristic signals include multiplets for the methylene (B1212753) protons (CH₂) of the pyrrolidine ring, a distinct signal for the methine proton (CH), and signals for the aromatic protons of the benzoic acid moiety. mdpi.com For example, the CH₂ protons often appear in the range of 2.6-2.8 ppm, while the methine proton is found further downfield. mdpi.com

¹³C NMR: Reveals the number of chemically distinct carbon atoms. Key signals include those for the carbonyl carbons of the lactam and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring. mdpi.com The lactam carbonyl carbon typically resonates around 172-176 ppm. researchgate.net

The following table provides representative ¹H and ¹³C NMR chemical shift ranges for the core 4-(5-oxopyrrolidin-2-yl)benzoic acid scaffold.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrrolidine CH | ~4.0 | ~51.0 |

| Pyrrolidine CH₂ | 2.6 - 2.8 | 33.7 - 36.2 |

| Lactam C=O | - | ~174.0 |

| Aromatic CH | 7.0 - 8.0 | 125.0 - 131.0 |

| Carboxylic Acid COOH | >12.0 (broad) | ~172.5 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are common. For 4-(5-oxopyrrolidin-2-yl)benzoic acid (C₁₁H₁₁NO₃), predicted m/z values for common adducts can be calculated to aid in identification. uni.lu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.comrrpharmacology.ru

The table below shows predicted m/z values for various adducts of the parent compound. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.08118 |

| [M+Na]⁺ | 228.06312 |

| [M-H]⁻ | 204.06662 |

| [M+K]⁺ | 244.03706 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 4-(5-oxopyrrolidin-2-yl)benzoic acid and its derivatives, characteristic absorption bands would include:

X-ray Crystallography: For derivatives that can be obtained as single crystals, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and stereochemistry. nih.gov For pyrrolidine-containing compounds, crystallography can confirm the ring conformation and the relative orientation of substituents. nih.gov

Exploration of Biological Activities of 4 5 Oxopyrrolidin 2 Yl Benzoic Acid and Analogs in Preclinical Research

Antiviral Potencies of 5-Oxopyrrolidine-Benzoic Acid Derivatives

Derivatives of 5-oxopyrrolidine-benzoic acid have shown notable potential as antiviral agents, particularly against influenza viruses. Research has focused on their ability to interfere with viral replication and target specific viral enzymes.

The search for novel antiviral compounds is crucial to address the emergence of drug-resistant viral strains. nih.gov All stages of a viral life cycle are potential targets for antiviral medications. nih.gov One study identified a benzoic acid derivative, NC-5 (4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino) benzoic acid), as possessing significant antiviral activity. nih.govresearchgate.net This compound was found to inhibit influenza A viruses, including oseltamivir-resistant strains. nih.gov The mechanism of action for NC-5 involves the suppression of NP and M1 protein expression during the later stages of viral biosynthesis, which can impact the release of new virus particles. nih.gov Benzoic acid and its derivatives have been reported to have antiviral properties, with potential mechanisms including the degradation of the viral envelope, which is essential for cellular infection. researchgate.net

Table 1: Antiviral Activity of NC-5 Against Influenza A Virus Strains

| Virus Strain | EC₅₀ (μM) |

|---|---|

| H1N1 (A/FM/1/47) | 33.6 |

| H1N1-H275Y (Oseltamivir-resistant) | 32.8 |

Data sourced from a study on the antiviral activity of benzoic acid derivative NC-5. nih.gov

Anticancer Research Applications of 5-Oxopyrrolidine-Benzoic Acid Derivatives

The 5-oxopyrrolidine-benzoic acid scaffold has been extensively investigated for its potential in cancer therapy, with studies demonstrating cytotoxic and cytostatic effects against a variety of cancer cell lines.

Numerous studies have reported the in vitro anticancer activity of 5-oxopyrrolidine derivatives. One study synthesized a series of novel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and found that hydrazone-containing compounds were the most cytotoxic agents against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines. nih.gov Another research effort focused on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives, with compounds 18-22 exerting the most potent anticancer activity against A549 human lung adenocarcinoma cells. nih.govnih.govresearchgate.net Specifically, bis-hydrazone 20 and its analog 21 demonstrated the highest anticancer activity among the tested derivatives with favorable low cytotoxic properties on non-cancerous cells. nih.gov

Benzoic acid itself has been shown to exhibit a cytotoxic effect on various cancer cell lines, including HeLa, HUH7, CaCO2, MG63, HT29, A673, SW48, and PC3. researchgate.net Furthermore, novel complexes supported by coating with silver nanoparticles have shown promising cytotoxic activity against A549 lung cancer cells. nih.gov

Table 2: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives on A549 Human Lung Adenocarcinoma Cells

| Compound | Cell Viability (%) at 100 µM |

|---|---|

| 18 | ~20% |

| 19 | ~15% |

| 20 | ~10% |

| 21 | ~5% |

| 22 | ~18% |

| Cisplatin (Control) | ~30% |

The cells were exposed to 100 µM of each compound for 24 hours. nih.govresearchgate.net

The anticancer effects of 5-oxopyrrolidine-benzoic acid derivatives are often linked to their ability to modulate key cellular pathways involved in proliferation and survival. Abnormal activation of signaling pathways can contribute to diseases like cancer. nih.gov Natural compounds can prevent cancer cell proliferation by inducing cell cycle arrest and activating apoptosis pathways. nih.gov Pentacyclic triterpenoids, for example, exert their antitumor actions by affecting cell surface receptors and downstream signaling pathways like PI3K-Akt-mTOR and IKK/NF-kB. nih.gov While the specific pathways modulated by many 5-oxopyrrolidine-benzoic acid derivatives are still under investigation, their ability to induce apoptosis in cancer cells suggests an interaction with these critical cellular processes. researchgate.netmdpi.com For instance, some benzoic acid derivatives have been shown to induce apoptosis in breast cancer cell lines. preprints.org

Antimicrobial Efficacy of 5-Oxopyrrolidine-Benzoic Acid Derivatives

In addition to their antiviral and anticancer properties, derivatives of 5-oxopyrrolidine-benzoic acid have demonstrated promising antimicrobial activity, particularly against drug-resistant bacteria.

A study investigating novel 5-oxopyrrolidine derivatives found that compound 21, which bears 5-nitrothiophene substituents, showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid. nih.govnih.govresearchgate.net This suggests that the 5-oxopyrrolidine scaffold is a valuable starting point for the development of new antimicrobial agents to combat challenging pathogens. nih.gov Another study on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also reported structure-dependent antimicrobial activity against Gram-positive pathogens like S. aureus, E. faecalis, and C. difficile. researchgate.net The anti-virulent properties of p-Aminobenzoic acid (PABA) and the antibacterial and antifungal activities of its Schiff bases have also been noted. chitkara.edu.in

**Table 3: Antimicrobial Activity of 5-Oxopyrrolidine Derivative 21 against Multidrug-Resistant *Staphylococcus aureus***

| Strain | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Multidrug-resistant S. aureus | Promising activity noted |

| Linezolid-resistant S. aureus | Promising activity noted |

| Tedizolid-resistant S. aureus | Promising activity noted |

Compound 21 demonstrated selective antimicrobial activity against these Gram-positive pathogens. nih.govnih.gov

Antibacterial Spectrum and Activity against Multi-Drug Resistant Strains (e.g., Staphylococcus aureus, L. monocytogenes)

Derivatives of 5-oxopyrrolidine have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including challenging multi-drug resistant (MDR) strains.

One study focused on the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives. nih.govnih.govresearchgate.net Among the synthesized compounds, a derivative bearing a 5-nitrothiophene substituent (compound 21 in the study) showed promising and selective antimicrobial activity against MDR Staphylococcus aureus strains. nih.govnih.govresearchgate.net This included activity against linezolid and tedizolid-resistant S. aureus, highlighting its potential to combat resistance to established antibiotics. nih.govnih.gov The compound demonstrated favorable activity with Minimum Inhibitory Concentration (MIC) values ranging from 1-8 µg/mL against MDR and vancomycin-intermediate S. aureus (VISA) isolates. researchgate.net

Further investigations into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also revealed structure-dependent antimicrobial activity against Gram-positive pathogens. mdpi.com Specifically, certain hydrazone and 5-fluorobenzimidazole derivatives (compounds 14 and 24b in the study) were active against vancomycin-intermediate S. aureus strains. mdpi.com The hydrazone derivative with a thien-2-yl group showed good activity against methicillin-resistant S. aureus (MRSA) TCH 1516 with an MIC of 16 µg/mL. mdpi.com

Similarly, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were evaluated for their efficacy against Gram-positive bacteria. nih.gov A hydrazone derivative with a benzylidene moiety demonstrated very strong inhibition of S. aureus (ATCC 9144) with an MIC of 3.9 µg/mL, which was more potent than the control drug cefuroxime (MIC = 7.8 µg/mL). nih.gov The same study also reported activity against Listeria monocytogenes (ATCC 7644), with a 5-nitrofuran-2-yl hydrazone derivative showing an MIC of 7.8 µg/mL. nih.gov The antimicrobial effects of various plant extracts have also been noted against L. monocytogenes, indicating it is a target of significant interest. researchgate.net

| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1-(4-acetamidophenyl)-5-oxopyrrolidine derivative with 5-nitrothiophene substituent | MDR & Vancomycin-Intermediate S. aureus | 1-8 µg/mL | researchgate.net |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine hydrazone with thien-2-yl group | Methicillin-Resistant S. aureus (MRSA) TCH 1516 | 16 µg/mL | mdpi.com |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine hydrazone with benzylidene moiety | S. aureus ATCC 9144 | 3.9 µg/mL | nih.gov |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine hydrazone with 5-nitrofuran-2-yl moiety | L. monocytogenes ATCC 7644 | 7.8 µg/mL | nih.gov |

Proposed Mechanisms of Antibacterial Action

The precise mechanisms of antibacterial action for 4-(5-Oxopyrrolidin-2-yl)benzoic acid and its analogs are not fully elucidated in the reviewed literature. However, some general principles for related antimicrobial compounds can be considered. For instance, the activity of nitro group-containing compounds, such as the 5-nitrothiophene derivative mentioned previously, is often enhanced under anaerobic conditions. nih.gov Lactic acid, another antimicrobial agent, is known to disrupt the membrane structure and intracellular integrity of pathogens like L. monocytogenes, leading to protein leakage and altered cell physiology. nih.gov While these mechanisms are not directly attributed to the 5-oxopyrrolidine core, they suggest that functional group modifications play a critical role in the mode of action, which could involve membrane disruption or other essential cellular processes. Further research is required to specifically determine the antibacterial mechanisms of this particular class of compounds.

Anti-inflammatory Investigations of 5-Oxopyrrolidine-Benzoic Acid Derivatives

The anti-inflammatory potential of compounds containing the pyrrolidinone or benzoic acid scaffold has been a subject of interest in preclinical research. These investigations often involve evaluating the ability of these derivatives to modulate key components of the inflammatory cascade.

Suppression of Inflammatory Mediator Expression (e.g., TNF-α, IL-6)

Tumor necrosis factor-alpha (TNF-α) is a primary pro-inflammatory cytokine that plays a critical role in a wide array of inflammatory diseases. nih.govmdpi.com Its biological functions are mediated through its receptors, TNFR1 and TNFR2, and it can trigger signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. nih.gov This activation leads to the secondary production of other pro-inflammatory cytokines, including Interleukin-6 (IL-6) and IL-1β. nih.gov Consequently, the inhibition of TNF-α is a key therapeutic strategy for many inflammatory conditions. mdpi.comnih.gov While direct studies detailing the suppression of TNF-α and IL-6 by 4-(5-Oxopyrrolidin-2-yl)benzoic acid specifically are limited in the provided context, the broader class of anti-inflammatory agents often targets these mediators. The development of new non-steroidal anti-inflammatory drugs (NSAIDs), such as piron, a piperazin-2-one derivative, and its benzoic acid metabolite, demonstrates the continued search for compounds that can effectively manage inflammation, a process intrinsically linked to cytokines like TNF-α and IL-6. mdpi.com

Inhibition of Key Inflammatory Enzymes (e.g., Lipoxygenases)

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of fatty acids like arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes. researchgate.netnih.gov The 5-lipoxygenase (5-LOX) enzyme is a particularly important target in inflammation research. nih.govnih.govbiorxiv.org Inhibition of 5-LOX is a desired characteristic for anti-inflammatory drugs. researchgate.net Research has shown that benzoic acid itself can act as a 5-LOX inhibitor. researchgate.net Furthermore, various heterocyclic compounds, including thiazolidinediones and isoxazole derivatives, have been investigated as lipoxygenase inhibitors. biorxiv.orgresearchgate.net Aryl ketone derivatives containing a pyrrolidine (B122466) ring have also shown excellent inhibition of human 5-LOX, with IC50 values in the sub-micromolar range, comparable to the standard drug zileuton. nih.gov This suggests that the combination of a pyrrolidine-type structure with a benzoic acid moiety, as seen in 4-(5-Oxopyrrolidin-2-yl)benzoic acid, represents a promising scaffold for the development of novel 5-LOX inhibitors.

| Compound Class | Enzyme Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Aryl ketone pyrrolidine derivative (74a) | Human 5-LOX | 0.81 µM | nih.gov |

| Aryl ketone pyrrolidine derivative (74e) | Human 5-LOX | 0.86 µM | nih.gov |

| Zileuton (Standard Drug) | Human 5-LOX | 0.63 µM | nih.gov |

| Isoxazole derivative (C3) | 5-LOX | 8.47 µM | biorxiv.org |

Enzyme Modulation and Inhibition by Pyrrolidine-Benzoic Acid Derivatives

The structural features of pyrrolidine-benzoic acid derivatives make them suitable candidates for interacting with various enzyme active sites. Research has focused on their potential to inhibit protein kinases, which are crucial regulators of cellular signaling pathways implicated in numerous diseases.

Protein Kinase Inhibition (e.g., PTP1B, CK2, IRAK4)

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin signaling, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.gov Modified oxalyl aryl amino benzoic acid derivatives have been identified as potent inhibitors of PTP1B. nih.gov Docking studies of these compounds revealed key interactions with amino acid residues like Gly220 and Arg221, which are important for achieving specificity. nih.gov The potential for natural products to inhibit PTP1B is also under active investigation, with numerous compounds showing IC50 values in the micromolar range. frontiersin.org

Casein Kinase 2 (CK2): Protein kinase CK2 is considered a target in neoplastic diseases due to its elevated activity in many tumors. nih.govsemanticscholar.org The development of small molecule inhibitors of CK2 is an active area of research. nih.govsemanticscholar.org While the reviewed literature does not directly link 4-(5-Oxopyrrolidin-2-yl)benzoic acid to CK2 inhibition, various heterocyclic scaffolds, such as benzofuran derivatives, have been identified as potent CK2 inhibitors with IC50 values in the submicromolar range. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a serine/threonine kinase that plays a pivotal role in immune signaling downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). researchgate.netnih.gov This makes it a compelling target for treating inflammatory and autoimmune diseases. researchgate.netnih.gov Although several IRAK4 inhibitors have been developed, clinical challenges remain. researchgate.net Drug discovery campaigns have utilized scaffolds like N2,N4-diphenylpyrimidine-2,4-diamine (DPDa) to generate potent inhibitors with IC50 values in the low nanomolar range. researchgate.net The inhibition of IRAK4 has been shown to dampen pathogenic processes in models of inflammatory skin diseases. nih.gov The potential for pyrrolidine-benzoic acid derivatives to act as IRAK4 inhibitors remains an area for future exploration.

| Compound Class | Enzyme Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| DPDa derivative | IRAK4 | 0.5 - 112 nM | researchgate.net |

| Benzofuran derivative | CK2 | Submicromolar range | nih.gov |

| Modified oxalyl aryl amino benzoic acid derivative | PTP1B | - | nih.gov |

Other Enzyme Target Identification and Characterization (e.g., Prostaglandin E2 receptor EP4 subtype)

Beyond the well-documented targets, research into the broader enzymatic interactions of 4-(5-oxopyrrolidin-2-yl)benzoic acid and its analogs has identified other potential therapeutic targets. A notable example is the Prostaglandin E2 receptor EP4 subtype (EP4), a G-protein-coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and cancer. nih.govresearchgate.net The effects of Prostaglandin E2 (PGE2) are mediated through four receptor subtypes (EP1-EP4). nih.gov The EP4 receptor, in particular, is a target of interest for its role in inflammatory pain hypersensitivity and its potential in cancer therapy. nih.govcaymanchem.com

The activity of the EP4 receptor is mediated by G(s) proteins that stimulate adenylate cyclase. drugbank.comuniprot.org This signaling pathway can have a relaxing effect on smooth muscle and plays a significant role in regulating processes like renal hemodynamics and intestinal epithelial transport. uniprot.org The structural similarity of the 5-oxopyrrolidine ring (a γ-lactam) to the cyclopentanone ring found in prostaglandins has prompted investigations into compounds with this scaffold as EP4 modulators. An optimized analog of PGE2, which incorporates a γ-lactam in place of the cyclopentanone ring, has been identified as a potent and selective EP4 receptor agonist. researchgate.net This highlights the potential for 5-oxopyrrolidine-containing structures to serve as a foundational scaffold for developing novel and selective EP4 receptor modulators for various therapeutic applications.

Antioxidant Properties of 5-Oxopyrrolidine-Benzoic Acid Derivatives

Derivatives of 5-oxopyrrolidine-benzoic acid have demonstrated notable antioxidant capabilities in preclinical studies. Antioxidants are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS), which are implicated in a wide range of diseases. nih.gov A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activity using multiple assays. nih.gov Several compounds within this series were identified as potent antioxidants, with some exhibiting activity significantly higher than that of ascorbic acid, a well-known antioxidant standard. nih.gov These findings underscore the potential of the 5-oxopyrrolidine scaffold as a core component in the design of new antioxidant agents.

Mechanisms of Radical Scavenging

The antioxidant activity of these derivatives is primarily attributed to their ability to scavenge free radicals. This process can occur through several mechanisms, which have been elucidated through both experimental assays and theoretical studies.

DPPH Radical Scavenging: In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, several 5-oxopyrrolidine derivatives showed very high scavenging ability. For instance, compounds featuring a 1,3,4-oxadiazole moiety or a phenyl-substituted triazolone ring at position 3 of the 5-oxopyrrolidine structure demonstrated potent activity, in some cases 1.5 times higher than ascorbic acid. nih.gov

Reducing Power Assay: This assay measures the ability of a compound to donate an electron, thereby reducing an oxidized intermediate (Fe³⁺ to Fe²⁺). Derivatives of 5-oxopyrrolidine that contain a free carboxylic moiety have shown the highest antioxidant effect in this assay, indicating their capacity as effective reducing agents. nih.gov

Hydrogen Atom Transfer (HAT): Theoretical studies on benzoic acid derivatives suggest that the primary mechanism for radical scavenging can be Hydrogen Atom Transfer (HAT). preprints.orgscielo.org.za In this process, the antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. preprints.org The efficiency of this mechanism is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE corresponds to higher antioxidant power. preprints.org

Mitochondriotropic Antioxidant Strategies

Mitochondria are a primary site of ROS production, making them a key target for antioxidant therapies, particularly for neurodegenerative diseases like Alzheimer's. nih.govresearchgate.netfrontiersin.org A promising strategy involves designing "mitochondriotropic antioxidants" that can specifically accumulate within the mitochondria to exert their protective effects.

This is often achieved by conjugating an antioxidant molecule to a lipophilic cation, such as the triphenylphosphonium (TPP⁺) cation. The large delocalized positive charge of the TPP⁺ moiety allows it to easily cross the mitochondrial membrane and accumulate within the mitochondrial matrix due to the large membrane potential.

Researchers have successfully applied this strategy to hydroxybenzoic acid derivatives, creating dual-target ligands that act as both mitochondriotropic antioxidants and cholinesterase inhibitors. researchgate.netfrontiersin.org By attaching a TPP⁺ cation to a hydroxybenzoic acid core via a carbon spacer, these compounds can be effectively directed to the mitochondria. Studies have shown that catechol and pyrogallol derivatives of benzoic acid designed in this manner exhibit potent antioxidant activity and can protect against cytotoxicity induced by amyloid-beta. researchgate.net This strategic approach demonstrates the potential for modifying 5-oxopyrrolidine-benzoic acid scaffolds to create targeted mitochondrial antioxidants for diseases associated with high levels of mitochondrial oxidative stress. nih.gov

Other Pharmacological Research Prospects

The versatile structure of 4-(5-oxopyrrolidin-2-yl)benzoic acid and its analogs has opened avenues for exploring a range of other pharmacological activities.

Insulinomimetic Effects

Research into benzoic acid and its derivatives has revealed their potential to influence pancreatic endocrine function. Studies conducted in sheep demonstrated that benzoic acid and its analogs could stimulate the secretion of both insulin and glucagon in a dose-dependent manner. nih.gov The structure-activity relationship is critical, with the presence of a single carboxylic group being essential for this stimulating activity. Modifications to the benzene (B151609) ring, such as the introduction of amino or hydroxy groups, were found to alter the compound's stimulating efficacy. nih.gov

Furthermore, a novel anthranilic acid (an amino-benzoic acid) derivative, 2,4-dinitroanilino-benzoic acid, was shown to have a significant insulinotropic effect in diabetic rats. nih.gov This compound improved glucose tolerance and increased serum insulin levels, likely by restoring the functional activities of the pancreas. nih.gov These findings suggest that the benzoic acid moiety present in 4-(5-oxopyrrolidin-2-yl)benzoic acid could potentially be explored for insulinomimetic or insulin-sensitizing properties, representing a potential research direction for developing novel anti-diabetic agents.

Anticonvulsant Activity in Related Scaffolds

The pyrrolidine-2-one and pyrrolidine-2,5-dione cores, which are structurally related to the 5-oxopyrrolidine ring, are considered important pharmacophores for compounds active in the central nervous system, particularly as anticonvulsants. mdpi.com Numerous studies have explored derivatives of these scaffolds, revealing potent and broad-spectrum anticonvulsant properties in various animal seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz tests. mdpi.commdpi.com

Structure-activity relationship studies have shown that modifications at different positions of the pyrrolidine ring significantly impact efficacy. For example, in a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, compounds possessing a dimethylamino moiety at the 3-position of the pyrrolidine-2,5-dione ring showed potent anticonvulsant activity. mdpi.com Similarly, N-substituted-2-oxopyrrolidine derivatives have been synthesized as GABA prodrugs, with some analogs showing a wider safety margin and higher potency than the established antiepileptic drug valproic acid. researchgate.net This body of research on related scaffolds provides a strong rationale for investigating the potential anticonvulsant activity of 4-(5-Oxopyrrolidin-2-yl)benzoic acid and its derivatives.

Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives in Preclinical Models

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz (32mA) ED₅₀ (mg/kg) | Reference |

|---|---|---|---|---|

| Compound 14 | 49.6 | 67.4 | 31.3 | mdpi.com |

| Compound 4 | 62.14 | >300 | 75.59 | mdpi.com |

| Valproic Acid | 252.7 | 130.6 | - | mdpi.com |

| Ethosuximide | >500 | 221.7 | - | mdpi.com |

Anti-sickling Properties in Benzoic Acid Derivatives

The exploration of benzoic acid derivatives as potential anti-sickling agents dates back to the discovery that certain naturally occurring phenolic compounds could inhibit the sickling process of red blood cells. researchgate.net This led to the rational design and synthesis of various analogs to optimize this activity.

Detailed Research Findings

The primary mechanism by which benzoic acid derivatives are thought to exert their anti-sickling effect is through non-covalent interactions with the hemoglobin S molecule. These interactions can stabilize the oxygenated conformation of hemoglobin (R-state), which has a lower propensity to polymerize, or directly interfere with the contact points between deoxygenated HbS molecules (T-state) that are necessary for polymer formation.

Molecular modeling studies have been instrumental in designing disubstituted benzoic acid derivatives that can effectively bind to specific sites on the HbS molecule. nih.gov Research has focused on designing molecules with functional groups positioned to interact with polar amino acid residues near the β-Val-6 mutation site, which is the primary site of interaction between HbS molecules in the polymer. nih.gov Concurrently, a hydrophobic portion of the molecule, typically the phenyl ring, is designed to occupy a nonpolar area on the protein surface. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have revealed several key features that influence the anti-sickling potency of benzoic acid derivatives:

Lipophilicity: Increased lipophilicity of the substituents on the benzoic acid ring has been shown to enhance the sickle-cell reversal activity. psnnjp.org

Electronic Effects: The presence of strong electron-donating groups on the benzene ring is considered an important feature for potent anti-sickling activity. psnnjp.org

Substitution Pattern: The position of the substituents on the benzoic acid ring can significantly impact the molecule's ability to bind effectively to HbS.

A variety of benzoic acid derivatives have been synthesized and evaluated in preclinical in vitro assays. These studies typically involve inducing sickling in red blood cells from individuals with sickle cell disease using deoxygenating agents (e.g., sodium metabisulfite) and then observing the ability of the test compound to reverse or inhibit this process.

The following interactive data table summarizes the findings for several benzoic acid derivatives that have been investigated for their anti-sickling properties.

| Compound Name | Substitution Pattern | Key Research Finding |

| p-Hydroxybenzoic acid | 4-hydroxy | Possesses the ability to reverse sickled human blood cells. psnnjp.org |

| Vanillic acid | 4-hydroxy-3-methoxy | Confirmed to have in vitro anti-sickling properties. |

| 3,5-Dimethoxy-4-hydroxybenzoic acid | 3,5-dimethoxy-4-hydroxy | Inhibits the process of hemoglobin S polymerization. |

| p-Fluorobenzoic acid | 4-fluoro | Reported to have anti-sickling properties. |

| p-Toluic acid | 4-methyl | Predicted to be active by mathematical models and tested experimentally. |

| p-Dimethylaminobenzoic acid | 4-dimethylamino | Predicted to be active by mathematical models and tested experimentally. |

| p-Chlorobenzoic acid | 4-chloro | Predicted to be active by mathematical models and tested experimentally. |

| p-Bromobenzoic acid | 4-bromo | Predicted to be active by mathematical models and tested experimentally. |

| p-Iodobenzoic acid | 4-iodo | Predicted to be active by mathematical models and tested experimentally. |

| p-Nitrobenzoic acid | 4-nitro | Predicted to be active by mathematical models and tested experimentally. |

While direct preclinical data on 4-(5-Oxopyrrolidin-2-yl)benzoic acid is not available, the established SAR for other benzoic acid derivatives provides a framework for predicting its potential activity. The presence of the 5-oxopyrrolidin-2-yl group at the 4-position introduces both polar (the amide group) and nonpolar (the aliphatic ring) features. The amide group, being a moderate hydrogen bond acceptor/donor, could potentially interact with polar residues on the HbS molecule. researchgate.net Further preclinical evaluation would be necessary to determine if this specific combination of structural features translates into significant anti-sickling activity.

Structure Activity Relationship Sar Studies of 4 5 Oxopyrrolidin 2 Yl Benzoic Acid Derivatives

Impact of Substituent Variation on Biological Efficacy

No published studies were found that systematically evaluate the impact of varying substituents on the phenyl ring or the pyrrolidinone ring of 4-(5-Oxopyrrolidin-2-yl)benzoic acid and the resulting effect on biological efficacy.

Stereochemical Influence on Activity Profiles

There is no available research comparing the biological activity profiles of the (S) and (R) enantiomers of 4-(5-Oxopyrrolidin-2-yl)benzoic acid or its derivatives. The influence of the stereocenter at the 2-position of the pyrrolidinone ring on biological targets has not been documented.

Conformational Analysis and Bioactive Conformations

No conformational analysis or molecular modeling studies have been published that identify the low-energy or bioactive conformations of 4-(5-Oxopyrrolidin-2-yl)benzoic acid.

Rational Design Principles Derived from SAR Data

As no SAR data for this series of compounds is available, no rational design principles have been derived or reported.

Computational Chemistry and in Silico Investigations of 4 5 Oxopyrrolidin 2 Yl Benzoic Acid Analogs

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For analogs of 4-(5-Oxopyrrolidin-2-yl)benzoic acid, molecular docking studies would be crucial in identifying potential biological targets and elucidating the key interactions that govern their binding. The process involves preparing the three-dimensional structures of the ligands and the target protein. The pyrrolidine (B122466) ring, with its sp3-hybridized carbons, allows for a non-planar structure, which is a significant feature for exploring the pharmacophore space. researchgate.netnih.gov The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers can exhibit varied binding modes and affinities. researchgate.net

Docking simulations would place various analogs into the binding pocket of a target receptor, and scoring functions would be used to estimate the binding affinity, often expressed as a binding energy value. Key interactions that would be analyzed include:

Hydrogen Bonds: The carboxylic acid group of the benzoic acid moiety and the carbonyl group of the pyrrolidinone are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The phenyl ring of the benzoic acid can engage in hydrophobic interactions with nonpolar residues.

For instance, in studies of other benzoic acid derivatives, molecular docking has been successfully used to predict binding affinities and interaction modes with targets like cyclooxygenase (COX) enzymes. mdpi.com Similarly, docking studies on pyrrolidine derivatives have revealed critical interactions for their biological activities. researchgate.netmdpi.com While specific data for 4-(5-Oxopyrrolidin-2-yl)benzoic acid is not available, the table below illustrates a hypothetical scenario of docking results for a series of its analogs against a generic kinase target, demonstrating how such data would be presented.

| Compound ID | Modification on Benzoic Acid Ring | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | None (Parent Compound) | -8.5 | LYS76, GLU91, LEU128 |

| 1a | 3-chloro | -9.2 | LYS76, GLU91, LEU128, VAL80 |

| 1b | 4-methoxy | -8.1 | LYS76, GLU91 |

| 1c | 3-amino | -8.9 | LYS76, GLU91, ASP145 |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for 4-(5-Oxopyrrolidin-2-yl)benzoic acid analogs, a dataset of compounds with their measured biological activities (e.g., IC50 values) would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the distribution of electrons in the molecule.

Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's hydrophobicity.

Topological Descriptors: which describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build an equation that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is assessed using internal and external validation techniques.

While a specific QSAR model for 4-(5-Oxopyrrolidin-2-yl)benzoic acid analogs is not available in the literature, studies on other benzoic acid and pyrrolidine derivatives have demonstrated the utility of this approach. nih.govicm.edu.plmdpi.com For example, a QSAR study might reveal that the presence of an electron-withdrawing group at a specific position on the benzoic acid ring and a certain steric bulk on the pyrrolidinone ring are beneficial for activity. The following table provides a hypothetical example of descriptors that might be used in a QSAR study of these analogs.

| Descriptor | Description | Importance in Model |

| LogP | Octanol-water partition coefficient | Positive correlation (higher hydrophobicity increases activity) |

| Dipole Moment | Measure of molecular polarity | Negative correlation (lower polarity is favorable) |

| Molecular Weight | Total mass of the molecule | Optimal range identified |

| Number of Hydrogen Bond Donors | Count of H-bond donor atoms | Important for target binding |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Binding Affinity Prediction

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex and can be used to calculate binding free energies, which are a more accurate measure of binding affinity than docking scores.

For a promising analog of 4-(5-Oxopyrrolidin-2-yl)benzoic acid identified through molecular docking, an MD simulation would be performed on its complex with the target protein. The simulation would track the movements of the ligand and the protein atoms over a period of nanoseconds to microseconds. This allows for the observation of:

Conformational Changes: How the ligand and protein adjust their shapes to accommodate each other.

Stability of Interactions: The persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

Water Molecule Dynamics: The role of water molecules in mediating ligand-protein interactions.

By analyzing the trajectory of the simulation, the binding free energy can be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA. These calculations provide a more rigorous prediction of the binding affinity. While specific MD simulation data for 4-(5-Oxopyrrolidin-2-yl)benzoic acid is not available, this technique has been widely applied to other ligand-protein systems to refine docking results and provide a deeper understanding of the binding process. nih.gov

De Novo Drug Design Approaches Utilizing the Pyrrolidine-Benzoic Acid Scaffold

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. The 4-(5-Oxopyrrolidin-2-yl)benzoic acid scaffold can serve as an excellent starting point for de novo design. researchgate.netunipa.it

There are two main approaches in de novo design that could be applied:

Scaffold Hopping: This involves replacing the core scaffold with a different chemical moiety that maintains the essential three-dimensional arrangement of the key interacting groups. For the pyrrolidine-benzoic acid scaffold, one might replace the pyrrolidinone ring with another five- or six-membered heterocycle while keeping the benzoic acid part, or vice-versa.

Fragment-Based Growth: In this approach, the scaffold is used as a base, and small chemical fragments are computationally added to it to explore new interactions with the target protein's binding site. For example, different substituents could be systematically added to the phenyl ring or the pyrrolidinone ring to improve binding affinity and selectivity.

The pyrrolidine ring is a particularly versatile scaffold in drug discovery due to its three-dimensional nature and the presence of stereocenters, which allows for fine-tuning of ligand-target interactions. nih.gov The benzoic acid moiety is also a common feature in many drugs and provides a key interaction point. nih.gov The combination of these two motifs in the 4-(5-Oxopyrrolidin-2-yl)benzoic acid structure provides a solid foundation for the design of new and potent bioactive molecules.

Future Directions and Emerging Research Avenues for 4 5 Oxopyrrolidin 2 Yl Benzoic Acid in Academic Discovery

Exploration of Novel Therapeutic Indications

The foundational step in realizing the therapeutic potential of 4-(5-oxopyrrolidin-2-yl)benzoic acid involves broad screening and exploration of its biological activities. The pyrrolidinone core, also known as a pyroglutamic acid derivative, is a versatile scaffold present in molecules with a wide range of activities.

Anticancer and Antimicrobial Potential: Research into novel 5-oxopyrrolidine derivatives has demonstrated significant potential in both oncology and infectious diseases. nih.govresearchgate.net For instance, a series of derivatives synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid showed potent anticancer activity against the A549 human lung adenocarcinoma cell line. nih.govresearchgate.net Several of these compounds suppressed cancer cell viability in a structure-dependent manner. nih.gov Furthermore, specific derivatives bearing a 5-nitrothiophene substituent exhibited promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. researchgate.net These findings suggest that 4-(5-oxopyrrolidin-2-yl)benzoic acid and its analogues could be promising candidates for development as novel anticancer or antimicrobial agents. nih.govresearchgate.net

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives against A549 Lung Cancer Cells This table presents data on compounds structurally related to 4-(5-Oxopyrrolidin-2-yl)benzoic acid to illustrate the potential of the core scaffold.

| Compound | Modification | Cell Viability at 100 µM (%) | Source |

|---|---|---|---|

| Compound 18 | Bishydrazone derivative | ~20% | nih.gov |

| Compound 19 | Bishydrazone derivative | ~15% | nih.gov |

| Compound 20 | Bishydrazone derivative | ~10% | nih.gov |

| Compound 21 | 5-nitrothiophene substituent | ~5% | nih.govresearchgate.net |

| Compound 22 | Bishydrazone derivative | ~5% | nih.gov |

Enzyme Inhibition: The pyrrolidinone scaffold is a key component of inhibitors targeting various enzymes. Through fragment-based drug design, a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), PF-06650833, was developed containing a fluoro-5-oxopyrrolidin moiety. nih.gov IRAK4 is a critical kinase in inflammatory signaling pathways. Similarly, benzoic acid derivatives have been explored as inhibitors for enzymes like protein kinase CK2, which is implicated in cancer cell proliferation. nih.gov This suggests that 4-(5-oxopyrrolidin-2-yl)benzoic acid could be investigated as an inhibitor for a range of kinases or other enzymes involved in human diseases.

Combinatorial Chemistry and High-Throughput Screening Initiatives

To efficiently explore the therapeutic potential of the 4-(5-oxopyrrolidin-2-yl)benzoic acid scaffold, modern drug discovery techniques such as combinatorial chemistry and high-throughput screening (HTS) are essential.

Combinatorial Library Synthesis: Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a library. nih.gov Using 4-(5-oxopyrrolidin-2-yl)benzoic acid as a starting scaffold, researchers can systematically modify different parts of the molecule. For example, functional groups could be added to the phenyl ring or the pyrrolidinone nitrogen. This approach has been successfully applied to pyrrolidine (B122466) synthesis on a solid-phase support, where different building blocks are combined to create a diverse library of compounds. nih.gov Such a library derived from 4-(5-oxopyrrolidin-2-yl)benzoic acid could then be subjected to screening.

High-Throughput Screening (HTS): HTS enables the rapid evaluation of thousands to millions of compounds for a specific biological activity. nih.gov A library based on the target compound could be screened using various HTS formats:

Target-Based Screening: If a specific enzyme or receptor is hypothesized as a target, an in vitro assay measuring the compound's ability to inhibit or activate that target can be used. For example, screening for inhibition of kinases like EGFR/HER2 has been performed using computational HTS followed by in vitro validation. nih.gov

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotype, such as killing cancer cells or inhibiting bacterial growth. nih.govmdpi.com This method does not require prior knowledge of the compound's specific target. nih.gov

Development of Advanced Delivery Systems

For any promising compound, its translation into a therapeutic agent often depends on its pharmacokinetic and pharmacodynamic properties. Advanced drug delivery systems can be crucial for overcoming limitations such as poor solubility or susceptibility to degradation. nih.gov While specific systems have not been developed for 4-(5-oxopyrrolidin-2-yl)benzoic acid, future research could explore several established platforms:

Lipid Nanoparticles: These systems can encapsulate hydrophobic or hydrophilic drugs, protecting them from degradation and facilitating their delivery into cells. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to provide controlled and sustained release of the encapsulated compound.

Hydrogels: These are polymer networks that can hold large amounts of water and can be designed for localized and sustained drug delivery. nih.gov

The development of such systems would aim to improve the bioavailability and therapeutic index of 4-(5-oxopyrrolidin-2-yl)benzoic acid or its active derivatives, without altering the inherent mechanism of action. nih.gov

Integration with Systems Biology Approaches for Target Identification

When a compound shows interesting activity in phenotypic screens, the next critical step is to identify its molecular target(s). Systems biology provides a powerful suite of tools for this purpose by examining the global effects of a compound on a biological system. nih.govresearchgate.net

Multi-Omics Profiling: By treating a relevant cell model (e.g., a cancer cell line) with 4-(5-oxopyrrolidin-2-yl)benzoic acid, researchers can generate comprehensive datasets:

Transcriptomics: Measures changes in gene expression (RNA levels) to identify pathways affected by the compound.

Proteomics: Analyzes changes in protein levels and post-translational modifications (like phosphorylation) to map signaling pathway perturbations. frontiersin.org

Metabolomics: Captures changes in the levels of small-molecule metabolites, providing a direct readout of the cell's biochemical state and identifying affected enzymes or metabolic pathways. nih.govembopress.org

These multi-omics profiles can be compared to databases of profiles from compounds with known mechanisms or from genetic perturbations (e.g., RNAi). nih.gov A strong correlation between the profile of 4-(5-oxopyrrolidin-2-yl)benzoic acid and the profile of a known kinase inhibitor, for example, would generate a strong hypothesis that the compound acts on the same target or pathway. nih.govnih.gov

Biomarker Discovery and Validation in Preclinical Models

Once a mechanism of action and a potential therapeutic indication are established, the discovery of biomarkers becomes crucial for further development. Biomarkers are measurable indicators that can predict a drug's effect, helping to identify which patients might benefit most from a potential therapy.

In preclinical models, such as cancer cell lines or animal models of disease, researchers would seek to identify:

Pharmacodynamic Biomarkers: These markers indicate that the drug is engaging with its target and having a downstream biological effect. For example, if the compound inhibits a specific kinase, a reduction in the phosphorylation of that kinase's substrate could serve as a pharmacodynamic biomarker.

Predictive Biomarkers: These markers, often genetic mutations or specific gene expression patterns, can predict sensitivity or resistance to the compound.

The identification of these biomarkers would be achieved by correlating molecular features of the preclinical models (e.g., genetic mutations, baseline gene expression) with their response to treatment with 4-(5-oxopyrrolidin-2-yl)benzoic acid. This step is essential for designing more informative future clinical trials and advancing the compound through the drug discovery pipeline.

Q & A

Basic: What are the common synthetic routes for 4-(5-Oxopyrrolidin-2-yl)benzoic acid, and how can reaction conditions be optimized for higher yield?

Answer:

A typical synthetic route involves cyclization reactions of precursor molecules, such as the condensation of substituted aldehydes with aminopyrrolidinone derivatives, followed by functional group modifications. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are often used to facilitate cyclization . Optimization can include adjusting catalyst loading, reaction temperature, and solvent polarity. Pre-purification of intermediates and real-time monitoring (e.g., TLC or HPLC) can improve yield .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of 4-(5-Oxopyrrolidin-2-yl)benzoic acid?

Answer:

Contradictions often arise from impurities or tautomeric equilibria. Use orthogonal techniques:

- IR spectroscopy to confirm carbonyl (1700–1725 cm⁻¹) and NH (3100–3150 cm⁻¹) groups .

- NMR (¹H/¹³C) to resolve positional isomerism; employ 2D experiments (COSY, HSQC) for ambiguous signals .

- X-ray crystallography (via SHELXL refinement) for definitive structural confirmation .

- Computational validation (DFT calculations) to compare experimental vs. theoretical spectra .

Basic: What analytical techniques are recommended for quantifying 4-(5-Oxopyrrolidin-2-yl)benzoic acid in complex mixtures?

Answer:

- LC-MS : Enables sensitive quantification using selected ion monitoring (SIM) and calibration curves. Method development should optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) and column (C18) for resolution .

- HPLC-UV : Use wavelength-specific detection (e.g., 254 nm for aromatic systems) with internal standards for accuracy .

- Titration : Ferric chloride indicators detect benzoic acid derivatives via colorimetric assays .

Advanced: In crystallographic studies of this compound, how do refinement programs like SHELXL improve structural accuracy, especially with twinned data?

Answer:

SHELXL employs twin refinement algorithms (e.g., HKLF5 format) to deconvolute overlapping reflections in twinned crystals. Key steps include:

- Defining twin laws (e.g., twofold rotation) based on intensity statistics.

- Using restraints for bond lengths/angles to prevent overfitting.

- Validating with R-factor convergence and residual density maps. SHELXPRO interfaces with CCP4 for macromolecular compatibility .

Basic: What are the key steps in evaluating the antibacterial activity of 4-(5-Oxopyrrolidin-2-yl)benzoic acid derivatives?

Answer:

- Synthesis : Ensure purity (>95%) via recrystallization or column chromatography .

- In vitro assays : Use disk diffusion or microbroth dilution (MIC determination) against Gram-positive/negative strains. Include positive controls (e.g., ampicillin) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoic acid moiety) with activity .

Advanced: How can computational chemistry aid in predicting the bioactivity or binding modes of this compound with target enzymes?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cyclooxygenase-2). Validate with MD simulations for stability .

- QSAR models : Train on datasets of similar benzoic acid derivatives to predict IC₅₀ values .

- Electron Localization Function (ELF) analysis : Maps charge distribution to predict reactive sites for covalent binding .

Basic: What safety considerations are essential when handling 4-(5-Oxopyrrolidin-2-yl)benzoic acid in laboratory settings?

Answer:

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep at 2–8°C in airtight containers; label with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced: How to approach the synthesis of novel derivatives when encountering low yields in cyclization steps, and what catalysts or solvents could be explored?

Answer:

- Catalyst screening : Test alternatives like Pd(OAc)₂, CuI, or organocatalysts (e.g., proline derivatives) .

- Solvent optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) or switch to microwave-assisted synthesis for faster kinetics .

- Mechanistic studies : Use in-situ IR or NMR to identify intermediates and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products